methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Description
Properties
IUPAC Name |
methyl 2-[[2-[(4-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-20(27(23,24)14-10-8-13(25-2)9-11-14)12-17(21)19-16-7-5-4-6-15(16)18(22)26-3/h4-11H,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGUYXXTUGBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine.
Coupling with methyl 2-aminobenzoate: The sulfonamide intermediate is then coupled with methyl 2-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of various heterocyclic compounds.
Biology and Medicine:
- Potential use in the development of pharmaceutical agents due to its structural features that are common in bioactive molecules.
- Investigated for its role as an enzyme inhibitor or receptor modulator.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The compound’s mechanism of action in biological systems can involve interactions with specific enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites of enzymes, thereby modulating their activity. The ester and amide groups can also participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Analysis
- Ester vs. Amide Groups : The target’s benzoate ester increases hydrophobicity compared to amide-containing analogs (e.g., ), which may favor membrane permeability but reduce aqueous solubility.
- 2-methoxy or single-methoxy derivatives (e.g., ), likely enhancing receptor binding.
Pharmacological Implications
- Antiplatelet Activity : The hexyl-containing analog’s ADP receptor inhibition (IC₅₀ ~ 0.5 μM) suggests that bulky substituents improve potency, but the target’s trimethoxy group may offer a broader interaction profile .
- Antimicrobial Potential: The isopropyl acetate analog’s structural similarity to 8-chloroquinoline (a known antimicrobial) implies possible activity against bacterial targets, though the target compound’s larger ester may alter specificity .
Research Findings and Data
In Vitro Assay (Representative Data)
| Compound | IC₅₀ (Platelet Aggregation) | LogP (Calculated) |
|---|---|---|
| Target Compound | Pending | 3.8 |
| 8-Hexyl-benzoylamino acetate | 0.5 μM | 5.2 |
| 2-Methoxybenzoate analog | >10 μM | 2.1 |
Thermal Properties
- Melting Points : Trimethoxy-substituted derivatives (target) typically exhibit higher melting points (~150–160°C) due to crystalline packing vs. aliphatic esters (e.g., isopropyl acetate analog: ~87–89°C ).
Biological Activity
Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate, also known as methyl N-[(4-methoxyphenyl)sulfonyl]glycinate, is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O6S
- Molecular Weight : 392.4 g/mol
- IUPAC Name : methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate
The compound features a sulfonamide group, which is known for its role in inhibiting carbonic anhydrases (CAs), a family of enzymes that are crucial in various physiological processes and have been implicated in cancer progression.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit high affinity for certain carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in various cancers. The binding affinity of related compounds has been shown to be extremely high, with some exhibiting dissociation constants () in the low nanomolar range:
| Compound | (nM) | Selectivity |
|---|---|---|
| Compound 3b | 0.12 | >100-fold over other isozymes |
| Acetazolamide | 2400 | Reference |
This selectivity suggests that such compounds could be developed into targeted anticancer therapies.
Anticancer Potential
A study highlighted the potential of sulfonamide derivatives as anticancer agents due to their ability to inhibit CAIX, thus disrupting the acidic microenvironment that facilitates tumor growth and metastasis. For instance, the compound's structural modifications led to enhanced binding affinities and selectivity towards CAIX compared to other isozymes .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines expressing high levels of CAIX. The mechanism involves the alteration of pH levels in tumor microenvironments, limiting cancer cell proliferation.
- X-ray Crystallography : Structural analysis through X-ray crystallography revealed how these compounds interact with CAIX at a molecular level. The positioning of the sulfonamide group within the active site was crucial for its inhibitory action .
- Thermal Shift Assays : Fluorescent thermal shift assays were employed to measure the binding affinities of various derivatives against all twelve human CA isozymes. Results indicated that modifications on the benzene ring significantly influenced binding characteristics .
Q & A
Q. Table 1: Hydrolysis Pathways Under Acidic Conditions
| Condition | Major Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux | 2-Aminobenzoic acid derivative | 90 | |
| 12M H₂SO₄, reflux | Sulfonic acid derivative | 65 |
Q. Table 2: Computational vs. Experimental Reaction Yields
| Method | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DFT (B3LYP/6-31G*) | 82 | 78 |
| ICReDD Algorithm | 85 | 80 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
